molecular formula C13H25NO2 B10832153 Cyclohexyl carbamate derivative 7

Cyclohexyl carbamate derivative 7

Cat. No.: B10832153
M. Wt: 227.34 g/mol
InChI Key: NRBLABNDLCTIGX-UHFFFAOYSA-N
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Description

Cyclohexyl carbamate derivative 7 is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a cyclohexyl group attached to the carbamate moiety. Carbamates are known for their versatility and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl carbamate derivative 7 typically involves the reaction of cyclohexylamine with a suitable carbonyl compound, such as dimethyl carbonate or phosgene. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or a base to facilitate the formation of the carbamate bond. For example, the reaction of cyclohexylamine with dimethyl carbonate in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl carbamate derivative 7 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyl carbamate derivative 7 has a wide range of applications in scientific research:

Mechanism of Action

Cyclohexyl carbamate derivative 7 can be compared with other carbamate derivatives, such as:

    Methyl carbamate: A simpler carbamate with different physical and chemical properties.

    Phenyl carbamate: Contains an aromatic ring, which can influence its reactivity and applications.

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(2,3-dimethylcyclohexyl) N-butylcarbamate

InChI

InChI=1S/C13H25NO2/c1-4-5-9-14-13(15)16-12-8-6-7-10(2)11(12)3/h10-12H,4-9H2,1-3H3,(H,14,15)

InChI Key

NRBLABNDLCTIGX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1CCCC(C1C)C

Origin of Product

United States

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